1-Methyl-4-(pyrrolidin-3-yloxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and pyrrolidine, a five-membered nitrogen-containing ring
Preparation Methods
The synthesis of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine typically involves the reaction of 1-methylpiperidine with 3-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include N-oxides, reduced derivatives, halogenated compounds, and cyclized products .
Scientific Research Applications
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine and pyrrolidine derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine can be compared with other similar compounds, such as:
1-Methyl-4-(pyrrolidin-3-yl)piperidine: This compound lacks the oxygen atom in the pyrrolidine ring, which may result in different chemical reactivity and biological activity.
4-(1-Pyrrolidinyl)piperidine: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
Piperidine and Pyrrolidine Derivatives: These compounds share the core structures of piperidine and pyrrolidine but with different substituents, affecting their overall properties and applications .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-methyl-4-pyrrolidin-3-yloxypiperidine |
InChI |
InChI=1S/C10H20N2O/c1-12-6-3-9(4-7-12)13-10-2-5-11-8-10/h9-11H,2-8H2,1H3 |
InChI Key |
FOFLBPLTBITLGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.